Comprehensive Technical Guide on (4-Bromopyrimidin-2-yl)methanol: Physicochemical Profiling and Synthetic Methodologies
Comprehensive Technical Guide on (4-Bromopyrimidin-2-yl)methanol: Physicochemical Profiling and Synthetic Methodologies
Executive Summary
(4-Bromopyrimidin-2-yl)methanol (CAS 1378694-41-7) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry and drug discovery. Featuring an electron-deficient pyrimidine core flanked by an electrophilic bromide and a nucleophilic/protic hydroxymethyl group, this compound offers orthogonal reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and self-validating experimental protocols, specifically highlighting its critical role in the synthesis of advanced therapeutics such as Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[1].
Physicochemical & Structural Profiling
Understanding the fundamental properties of (4-Bromopyrimidin-2-yl)methanol is essential for predicting its behavior in complex synthetic routes. The pyrimidine ring exerts a strong electron-withdrawing effect, which polarizes the C4-Br bond, priming it for oxidative addition by low-valent transition metals. Conversely, the C2-hydroxymethyl group is insulated from direct resonance effects but is inductively influenced, making it an excellent candidate for activation via phosphonium intermediates.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of the compound[2][3]:
| Property | Value / Description |
| CAS Number | 1378694-41-7 |
| Chemical Name | (4-Bromopyrimidin-2-yl)methanol |
| Molecular Formula | C5H5BrN2O |
| Molecular Weight | 189.01 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO, DCM) |
| Chemical Stability | Stable under standard conditions; sensitive to strong acids/bases |
| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Orthogonal Reactivity Mapping
The strategic value of (4-Bromopyrimidin-2-yl)methanol lies in its dual reactivity. Synthetic chemists can selectively functionalize the molecule without requiring exhaustive protecting group strategies.
Diagram 1: Orthogonal reactivity map of (4-Bromopyrimidin-2-yl)methanol.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes mechanistic causality and in-process controls to verify success before proceeding.
Protocol A: Mitsunobu Etherification at the C2-Hydroxymethyl Group
This protocol is utilized to couple the primary alcohol with a substituted phenol, a critical step in generating ether-linked pharmacophores[1].
-
Mechanistic Causality: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) react to form a betaine intermediate. The C2-hydroxymethyl group attacks this intermediate to form a highly reactive oxyphosphonium ion. The phenol, deprotonated by the betaine, then acts as a nucleophile, displacing triphenylphosphine oxide to form the ether bond.
-
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under Argon, dissolve (4-Bromopyrimidin-2-yl)methanol (1.0 equiv), the target phenol (1.1 equiv), and PPh3 (1.2 equiv) in anhydrous THF (0.2 M).
-
Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Low temperature prevents the premature thermal degradation of the azodicarboxylate reagent.
-
Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes.
-
Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Check: The initial yellow color of the DIAD-betaine complex should fade as it is consumed. Perform TLC (UV 254 nm); the disappearance of the starting alcohol and the appearance of a less polar spot indicates conversion. LC-MS must show the desired [M+H]+ peak and the characteristic triphenylphosphine oxide byproduct (m/z 279).
-
-
Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography to remove the PPh3O byproduct.
-
Protocol B: Buchwald-Hartwig Amination at the C4-Bromo Position
Following etherification, the C4-bromo position is primed for C-N bond formation to introduce amine-based structural motifs[1].
-
Mechanistic Causality: The electron-deficient pyrimidine facilitates rapid oxidative addition of Pd(0) into the C-Br bond. Xantphos, a bidentate ligand with a wide bite angle, is selected to accelerate the reductive elimination step and suppress unwanted β -hydride elimination.
-
Step-by-Step Procedure:
-
Preparation: Charge a Schlenk tube with the bromopyrimidine intermediate from Protocol A (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv). Causality: Cs2CO3 is a mild base that deprotonates the amine without hydrolyzing the newly formed ether linkage.
-
Degassing (Critical): Add anhydrous 1,4-dioxane (0.15 M). Sparge the mixture with Argon for 15 minutes. Self-Validation Check: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II).
-
Heating: Seal the tube and heat to 90 °C for 12 hours.
-
Self-Validation Check: The reaction mixture should transition from dark red/purple (pre-catalyst) to a yellow/brown homogeneous or fine suspension, indicating active catalytic turnover. LC-MS analysis should confirm the complete consumption of the brominated starting material.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
-
Strategic Application in Drug Discovery: GLP-1R Agonists
(4-Bromopyrimidin-2-yl)methanol has recently been spotlighted in the discovery of novel small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. According to a 2025 study published in the Journal of Medicinal Chemistry[1], researchers utilized this building block to synthesize difluorocyclobutyl derivatives aimed at treating Type 2 Diabetes Mellitus (T2DM) while reducing hERG channel inhibitory activities.
In this cutting-edge workflow, the compound undergoes the exact sequence described in Section 4: an initial Mitsunobu reaction with substituted phenols, followed by a Buchwald-Hartwig amination, Boc deprotection, and ester hydrolysis to yield potent, orally bioavailable GLP-1R agonists[1].
Diagram 2: Experimental workflow for GLP-1R agonist intermediate synthesis.
Safety, Handling, and Regulatory Compliance
When handling (4-Bromopyrimidin-2-yl)methanol, strict adherence to laboratory safety protocols is required. The compound is classified under the Globally Harmonized System (GHS) with the following hazard codes[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H336: May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure).
Handling Directives: Reactions involving this compound must be conducted in a properly ventilated fume hood. Due to the presence of nucleophilic sites within its structure, it is sensitive to strong acids and bases[2]. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent ambient moisture from initiating slow hydrolysis of the bromopyrimidine core.
References
-
(4-bromopyrimidin-2-yl)methanol — Chemical Substance Information Source: NextSDS URL:[Link]
-
Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities Source: Journal of Medicinal Chemistry - ACS Publications (April 2025) URL:[Link]
